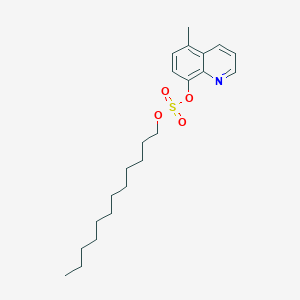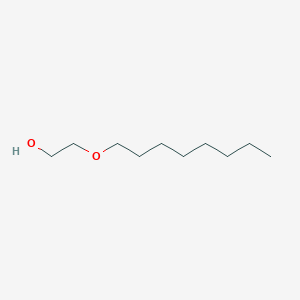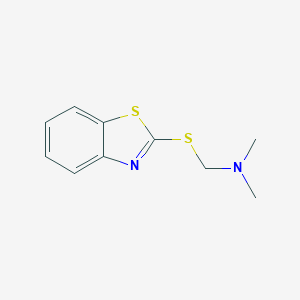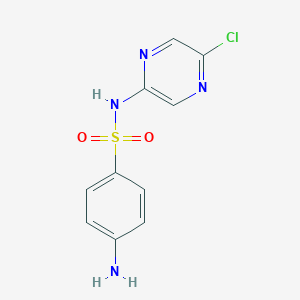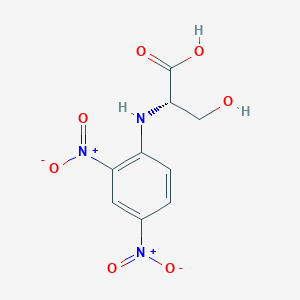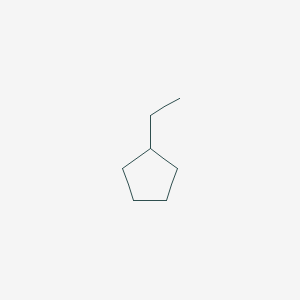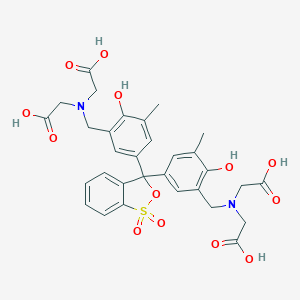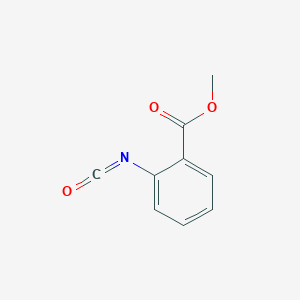![molecular formula C13H8FNS B167963 5-Fluoro-2-phenylbenzo[d]thiazole CAS No. 1629-93-2](/img/structure/B167963.png)
5-Fluoro-2-phenylbenzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-phenylbenzo[d]thiazole is a chemical compound that belongs to the thiazole family. It is a heterocyclic compound that contains both nitrogen and sulfur atoms in its ring structure. This compound has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-phenylbenzo[d]thiazole is not fully understood. However, it has been suggested that it exerts its biological effects by inhibiting various enzymes and proteins involved in cell signaling pathways. For example, it has been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation and pain. Additionally, it has been shown to have antioxidant properties, which can help protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-Fluoro-2-phenylbenzo[d]thiazole in lab experiments is its broad spectrum of biological activities. It has been shown to exhibit activity against various types of cancer cells, bacteria, and fungi, which makes it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on 5-Fluoro-2-phenylbenzo[d]thiazole. One area of interest is the development of new drugs based on this compound. It has been shown to exhibit potent anticancer, antibacterial, and antifungal activities, which makes it a promising candidate for the development of new therapeutics. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as material science and organic synthesis.
Synthesis Methods
The synthesis of 5-Fluoro-2-phenylbenzo[d]thiazole can be achieved through various methods. One of the most common methods is the condensation of 2-aminothiophenol and 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. This reaction leads to the formation of this compound with a yield of around 60-70%.
Scientific Research Applications
5-Fluoro-2-phenylbenzo[d]thiazole has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anticancer, antibacterial, and antifungal activities. Additionally, it has been shown to possess anti-inflammatory, analgesic, and antioxidant properties.
properties
CAS RN |
1629-93-2 |
|---|---|
Molecular Formula |
C13H8FNS |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
5-fluoro-2-phenyl-1,3-benzothiazole |
InChI |
InChI=1S/C13H8FNS/c14-10-6-7-12-11(8-10)15-13(16-12)9-4-2-1-3-5-9/h1-8H |
InChI Key |
ZWXWQUSYBCHJPI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(S2)C=CC(=C3)F |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(S2)C=CC(=C3)F |
Other CAS RN |
1629-93-2 |
synonyms |
5-FLUORO-2-PHENYLBENZO[D]THIAZOLE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



